4-Bromo-2-ethoxypyridine
Overview
Description
4-Bromo-2-ethoxypyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by ethoxy and bromo groups, respectively. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-ethoxypyridine can be synthesized through several methods. One common method involves the bromination of 2-ethoxypyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
Substitution: Formation of 4-amino-2-ethoxypyridine, 4-thio-2-ethoxypyridine, etc.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of 2-ethoxypyridine-4-carboxylic acid.
Reduction: Formation of 2-ethoxypyridine.
Scientific Research Applications
4-Bromo-2-ethoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxypyridine depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.
4-Bromo-2-chloropyridine: Contains a chloro group instead of an ethoxy group.
4-Bromo-2-fluoropyridine: Contains a fluoro group instead of an ethoxy group.
Uniqueness
4-Bromo-2-ethoxypyridine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The ethoxy group can participate in specific reactions that are not possible with other substituents, making it valuable in certain synthetic applications.
Properties
IUPAC Name |
4-bromo-2-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPRAYURZWKYAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376304 | |
Record name | 4-bromo-2-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57883-26-8 | |
Record name | 4-bromo-2-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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